2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(15-27-20-11-10-16-5-1-2-6-17(16)13-20)23-18-7-3-8-19(14-18)24-12-4-9-22(24)26/h1-3,5-8,10-11,13-14H,4,9,12,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAAAWRSGAHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenated compound to form the naphthalen-2-yloxy intermediate.
Introduction of the Phenylacetamide Group: The intermediate is then reacted with a phenylacetamide derivative under specific conditions to introduce the phenylacetamide group.
Incorporation of the Oxopyrrolidine Moiety: Finally, the oxopyrrolidine moiety is introduced through a cyclization reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Triazole-Linked Naphthoxyacetamides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) () feature a triazole ring bridging the naphthoxy and acetamide groups. Key differences include:
- Structural Backbone : The triazole spacer introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible ether linkage in the target compound.
- Synthesis : These compounds are synthesized via 1,3-dipolar cycloaddition, differing from the amide coupling methods used for simpler acetamides .
Morpholinoethyl-Substituted Analogs
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () replaces the 2-oxopyrrolidin-phenyl group with a morpholinoethyl chain. Key findings:
- Cytotoxicity : Exhibits potency comparable to cisplatin (IC₅₀ ~3.16 µM/mL in HeLa cells), suggesting the morpholine moiety enhances bioactivity .
- Pharmacokinetics : The tertiary amine in morpholine may improve solubility relative to the lactam group in the target compound.
Aryl Substitution Patterns
Dichlorophenyl Derivatives
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () highlights the impact of halogenation:
Sulfamoyl and Heterocyclic Modifications
Compounds like N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(naphthalen-2-yl)ethyl)acetamide () and 2-phenyl-N-{4-(pyrrolidin-1-yl)-3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]phenyl}acetamide () incorporate sulfonamide or fused heterocycles:
- Sulfamoyl Groups : Enhance binding to enzymes (e.g., carbonic anhydrase) due to their polar and hydrogen-bonding properties.
Comparative Analysis Table
Key Findings and Implications
- Substituent Impact: The 2-oxopyrrolidin group in the target compound may confer metabolic stability via lactam ring rigidity, contrasting with the morpholinoethyl group’s solubility-enhancing properties .
- Synthetic Flexibility : Triazole-linked analogs () demonstrate modular synthesis routes, enabling rapid diversification for structure-activity studies.
- Biological Potency: Cytotoxicity in morpholinoethyl derivatives and antimicrobial activity in dichlorophenyl systems highlight the importance of substituent selection for target engagement.
Biological Activity
2-(naphthalen-2-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural components, including a naphthalene ring and a pyrrolidinone moiety, may serve as a scaffold for the development of novel therapeutic agents. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, antiproliferative properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20N2O3 |
| CAS Number | 922924-27-4 |
This compound features an acetamide group linked to a naphthalene derivative and a pyrrolidinone, which are critical for its biological interactions.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. Studies indicate that it may act as an inhibitor or modulator of various cellular pathways, impacting processes like cell proliferation and apoptosis.
Antiproliferative Activity
Research has demonstrated the antiproliferative effects of related compounds within the same structural family. For instance, derivatives such as N-(naphthalen-2-yl)acetamide have shown significant activity against several human cancer cell lines:
These findings suggest that compounds with similar structures may exhibit significant cytotoxic effects against various cancer types.
Case Studies
- Anticancer Activity : A study focused on the synthesis and evaluation of naphthalene derivatives indicated that certain compounds exhibited potent antiproliferative activities against NPC-TW01 cells. The alterations in cell cycle dynamics were attributed to the compound's ability to interfere with mitotic processes .
- Microbiological Evaluation : Another investigation into related pyrrolidine derivatives revealed antibacterial and antifungal properties, suggesting that these compounds could be further explored for their therapeutic potential in treating infections .
Q & A
Q. Key Reaction Conditions :
| Step | Solvents | Temperature | Catalysts/Reagents |
|---|---|---|---|
| Intermediate Formation | DCM, DMF | 50–80°C | Halogenating agents (e.g., Cl₂) |
| Coupling | DMF, Acetonitrile | 60–100°C | EDCI, HOBt |
Yields depend on precise temperature control, solvent polarity, and stoichiometric ratios of reagents. For example, DMF enhances solubility of aromatic intermediates, while elevated temperatures accelerate coupling efficiency .
Which characterization techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments (e.g., naphthyl aromatic signals at δ 7.2–8.5 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₀N₂O₃: 360.1474) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC Purity Analysis : Ensures >95% purity using C18 columns with acetonitrile/water gradients .
How can researchers design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Advanced Research Question
- Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) to clarify anticancer mechanisms .
- Comparative MIC Testing : Evaluate antimicrobial activity against Gram-positive/negative strains with controls like ciprofloxacin .
- Pathway Analysis : Employ transcriptomics or proteomics to identify differentially expressed genes/proteins in treated cells .
- Dose-Response Studies : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
What strategies are effective in elucidating the structure-activity relationship (SAR) for modifying the naphthalene and pyrrolidinone moieties?
Advanced Research Question
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the naphthyl ring to enhance π-π stacking with hydrophobic enzyme pockets .
- Pyrrolidinone Modifications : Replace the 2-oxo group with thiocarbonyl to alter hydrogen-bonding interactions .
- Bioisosteric Replacement : Substitute pyrrolidinone with pyrazolidinone to improve metabolic stability .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to predict activity cliffs and optimize substituent positions .
What are the recommended storage and handling protocols to maintain compound stability?
Basic Research Question
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles to prevent precipitation .
- Handling : Use gloveboxes for hygroscopic intermediates (e.g., chloroacetamide derivatives) .
How can researchers address low yields in the final coupling step during synthesis?
Advanced Research Question
- Catalyst Optimization : Replace EDCI/HOBt with DCC/DMAP for sterically hindered amines .
- Solvent Screening : Test polar aprotic solvents like DMAc or NMP to improve reactant solubility .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, enhancing yield by 15–20% .
What in vitro assays are suitable for evaluating the compound's mechanism of action against cancer cells?
Advanced Research Question
- MTT/PrestoBlue Assays : Quantify cell viability in dose- and time-dependent studies .
- Annexin V/PI Staining : Detect apoptosis/necrosis ratios via flow cytometry .
- Cell Cycle Analysis : Use propidium iodide staining to identify G1/S arrest .
- Western Blotting : Measure caspase-3/9 activation or Bcl-2/Bax expression .
How can inconsistent NMR spectra during characterization be troubleshooted?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
